5-Bromo-N-methyl-2-(trifluoromethyl)benzamide
Description
5-Bromo-N-methyl-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a bromine atom at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and a methyl-substituted amide moiety. This compound combines halogenation and fluorinated substituents, which are strategically placed to modulate electronic and steric properties.
The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry for optimizing pharmacokinetic profiles. Bromine, as a heavy halogen, may contribute to binding interactions in biological targets through halogen bonding .
Properties
IUPAC Name |
5-bromo-N-methyl-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBDOWFNRFPUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-2-(trifluoromethyl)benzamide typically involves multiple steps:
N-Methylation:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Industrial Production Methods
Industrial production of 5-Bromo-N-methyl-2-(trifluoromethyl)benzamide may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced catalysts can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzamide core can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
5-Bromo-N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and the benzamide core contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
*Calculated based on formula C₉H₇BrF₃NO. †Calculated based on formula C₁₇H₁₁BrClF₄NO₂.
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs. Fluoro (-F): The CF₃ group in the target compound is a stronger electron-withdrawing group than F, reducing electron density on the aromatic ring. This can enhance binding to electron-deficient regions in biological targets, such as enzyme active sites .
- N-Methylamide vs. Cyclopropylamide: The N-methyl group in the target compound offers minimal steric hindrance compared to the bulkier cyclopropyl substituent in ’s analog. This difference may influence target selectivity and metabolic pathways .
- Halogen Positioning: Bromine at the 5-position (meta to the amide) in the target compound contrasts with analogs like ’s 4-bromo derivative. Meta-substitution may optimize halogen bonding geometry in protein-ligand interactions .
Physicochemical Properties
- For instance, 5-Bromo-2-nitrobenzo trifluoride () has a molecular weight of 270.02 and a boiling point of 33–35°C at 1005 mm Hg, reflecting the volatility imparted by CF₃ .
- Solubility: Sulfur-containing analogs (e.g., ) may exhibit higher solubility in polar solvents due to thiadiazole and sulfanyl groups, whereas the target compound’s CF₃ group favors organic solvents like ethyl acetate .
Biological Activity
5-Bromo-N-methyl-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 5-Bromo-N-methyl-2-(trifluoromethyl)benzamide features a bromine atom and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups can enhance lipophilicity and modulate interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the introduction of bromine in related benzamide derivatives has been associated with enhanced antibacterial effects against various strains, including Staphylococcus aureus and Enterococcus faecium .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 5-Bromo-N-methyl-2-(trifluoromethyl)benzamide | Staphylococcus aureus | 15 |
| 5-Bromo-N-methyl-2-(trifluoromethyl)benzamide | Enterococcus faecium | 17 |
Anticancer Properties
5-Bromo-N-methyl-2-(trifluoromethyl)benzamide has been evaluated for its potential as an anticancer agent. Similar compounds have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, particularly those associated with MYC oncogene overexpression . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival.
The biological activity of 5-Bromo-N-methyl-2-(trifluoromethyl)benzamide is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Reactive Intermediate Formation : The trifluoromethyl group can facilitate the formation of reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .
- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt microbial cell membranes or interfere with metabolic processes, contributing to their antimicrobial effects .
Study 1: Antimicrobial Efficacy
A study conducted on various brominated benzamide derivatives demonstrated that the presence of the bromine atom significantly increased antimicrobial activity against Gram-positive bacteria. The study highlighted that compounds exhibiting a growth inhibition zone greater than 15 mm were considered effective .
Study 2: Anticancer Potential
In a high-throughput screening (HTS) assay aimed at identifying inhibitors of MYC-associated pathways, several derivatives of benzamides, including those similar to 5-Bromo-N-methyl-2-(trifluoromethyl)benzamide, were found to disrupt the binding of MYC to its partner proteins, indicating potential as therapeutic agents against MYC-driven tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
